2-[(2-Methylpropan-2-yl)oxy]benzamide
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYAGPDOMPDRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Substituted Benzamides
Key Observations :
- Lipophilicity : The tert-butyl group in this compound increases logP compared to hydroxyl or allyloxy analogs, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Bulky substituents like tert-butyl may slow oxidative metabolism, as seen in related compounds with improved pharmacokinetic profiles .
Key Findings :
- Nitazoxanide ’s nitro-thiazole moiety confers broad-spectrum antiparasitic activity, absent in this compound .
- Salicylamide derivatives exhibit higher solubility and lower logP due to polar hydroxyl groups, making them more suitable for oral formulations compared to tert-butyl analogs .
Structure-Activity Relationships (SAR)
- Substituent Bulk : Larger groups (e.g., tert-butyl) enhance target binding affinity in enzyme inhibition but may reduce solubility.
- Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., in Nitazoxanide) improve antimicrobial potency by increasing electrophilicity .
- Hydrogen Bonding : Hydroxyl or amide groups in Salicylamide derivatives facilitate interactions with biological targets like cyclooxygenase .
Q & A
Q. What are the optimal synthetic routes for 2-[(2-Methylpropan-2-yl)oxy]benzamide?
- Methodological Answer : Synthesis typically involves esterification or etherification of a benzamide precursor. For example, Pd/C-catalyzed hydrogenation under mild conditions (MeOH, room temperature, 18 h) can reduce intermediates, while pyridine-mediated coupling with acyl chlorides in CH₂Cl₂ facilitates benzamide formation . Microwave-assisted reactions (e.g., K₂CO₃ in DMF at 100°C for 2 hours) improve yield and regioselectivity for alkoxybenzamide derivatives . Recrystallization in methanol or ethanol is recommended for purification .
Q. How can the crystal structure of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For orthorhombic systems (space group P2₁2₁2₁), lattice parameters (e.g., a = 5.089 Å, b = 11.254 Å, c = 15.880 Å) and CuKα radiation (λ = 0.74 Å) resolve molecular packing and hydrogen-bonding patterns. Compare with structurally similar 2-(prop-2-enyloxy)benzamide, which exhibits planar benzamide cores and torsional angles <5° between substituents .
Q. What spectroscopic techniques validate the purity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns: aromatic protons appear as doublets (δ 6.8–7.5 ppm), while tert-butoxy groups show singlet methyl resonances (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS-ESI) with <2 ppm error ensures molecular ion accuracy. For example, methyl ester derivatives (e.g., methyl 4-(2-(2-methoxybenzamido)phenoxy)benzoate) show [M+H]⁺ peaks matching theoretical m/z values .
Advanced Research Questions
Q. How do steric effects of the tert-butoxy group influence the compound’s bioactivity?
- Methodological Answer : The bulky tert-butoxy group reduces metabolic oxidation, enhancing plasma stability. Compare with smaller alkoxy analogs (e.g., methoxy or ethoxy derivatives) in enzyme inhibition assays. For instance, N-benzoyl-2-hydroxybenzamides with tert-butyl substituents show 3–5× higher IC₅₀ values in kinase inhibition due to steric hindrance at active sites . Molecular docking (e.g., AutoDock Vina) can model ligand-receptor interactions, highlighting van der Waals clashes with residue side chains .
Q. What strategies resolve contradictions in SAR studies of alkoxybenzamide derivatives?
- Methodological Answer : Discrepancies in activity data may arise from divergent assay conditions. Standardize protocols:
- Use isothermal titration calorimetry (ITC) to measure binding affinities under uniform pH and ionic strength.
- Validate cellular uptake via LC-MS quantification in HEK293 or HepG2 cells.
For example, this compound derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced permeability but reduced solubility, requiring logP adjustments via PEGylation .
Q. Can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME. The tert-butoxy group is resistant to cytochrome P450 oxidation, directing metabolism toward benzamide hydrolysis. MetaSite simulations identify potential glucuronidation sites at the benzamide carbonyl . Cross-validate with in vitro hepatocyte assays (e.g., human liver microsomes + NADPH) to quantify metabolite formation rates .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation via hydrolysis of the benzamide bond. LC-MS/MS detects degradation products (e.g., 2-hydroxybenzamide). Lyophilization with cryoprotectants (trehalose or mannitol) improves shelf life. For photostability, store in amber vials under N₂; UV-Vis spectroscopy tracks absorbance shifts >300 nm .
Contradictions and Challenges
Q. Why do some studies report conflicting cytotoxicity data for alkoxybenzamides?
- Methodological Answer : Variability in cell lines (e.g., cancer vs. primary cells) and assay endpoints (MTT vs. ATP luminescence) contribute to discrepancies. For example, this compound shows IC₅₀ = 12 μM in MCF-7 cells (MTT) but 12.5 μM in HepG2 (CellTiter-Glo). Standardize cell passage numbers and serum-free pre-incubation times. Additionally, impurities (>97% purity by HPLC) must be confirmed, as trace thiazole byproducts (e.g., from incomplete purification) can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
